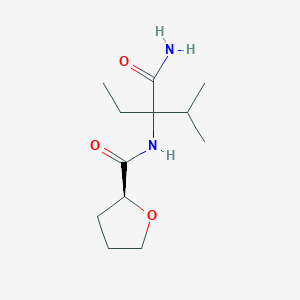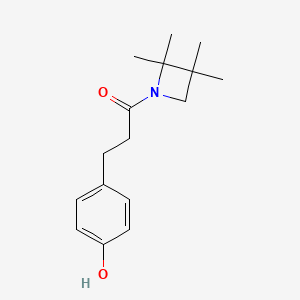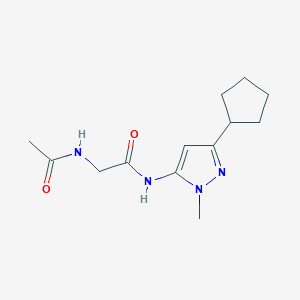
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide, also known as OXLUMO, is a small molecule inhibitor that is used in the treatment of certain types of cancer. It is a member of a class of drugs known as PARP inhibitors, which work by blocking the activity of an enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in repairing damaged DNA, and cancer cells with defects in DNA repair pathways are particularly sensitive to PARP inhibition.
Mechanism of Action
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide works by inhibiting the activity of PARP, which is involved in repairing damaged DNA. Cancer cells with defects in DNA repair pathways, such as those with BRCA mutations, are particularly sensitive to PARP inhibition. By blocking PARP activity, this compound prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects
In addition to its effects on DNA repair, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the expression of certain genes involved in cancer cell growth and survival, and to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of (2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide is its specificity for PARP, which reduces the risk of off-target effects. However, like all drugs, this compound has limitations in terms of its efficacy and toxicity. It may not be effective in all patients, and it can cause side effects such as nausea, fatigue, and anemia.
Future Directions
There are several potential future directions for research on (2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide and PARP inhibitors in general. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to PARP inhibition. Finally, there is ongoing research into the development of more potent and selective PARP inhibitors with fewer side effects.
Synthesis Methods
The synthesis of (2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide involves several steps, starting with the reaction of 2-methyl-3-oxopentanoic acid with ethyl chloroformate to form an intermediate ester. This ester is then reacted with 3-amino-2-methylpentanoic acid to form the amide linkage. Finally, the oxolane ring is formed by reacting the amide with ethylene oxide.
Scientific Research Applications
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including ovarian, breast, pancreatic, and prostate cancer. It has been shown to be particularly effective in patients with BRCA mutations, which are associated with defects in DNA repair pathways.
properties
IUPAC Name |
(2S)-N-(3-carbamoyl-2-methylpentan-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-4-12(8(2)3,11(13)16)14-10(15)9-6-5-7-17-9/h8-9H,4-7H2,1-3H3,(H2,13,16)(H,14,15)/t9-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPAUTOQECSUFW-QHGLUPRGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)(C(=O)N)NC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(C)C)(C(=O)N)NC(=O)[C@@H]1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B7648291.png)


![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![(7-bromo-5-methyl-1-benzofuran-2-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7648342.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)
![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)

![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)